

# structure-activity relationship of 2-Chloro-N'-hydroxy-4-nitrobenzamidine analogs

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## Compound of Interest

Compound Name: 2-Chloro-N'-hydroxy-4-nitrobenzamidine

CAS No.: 96898-76-9

Cat. No.: B1397762

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Structure-Activity Relationship of **2-Chloro-N'-hydroxy-4-nitrobenzamidine** Analogs

## Part 1: Executive Summary & Core Directive

The Strategic Role of Amidoxime Scaffolds in Drug Discovery **2-Chloro-N'-hydroxy-4-nitrobenzamidine** represents a critical chemical scaffold in the design of prodrugs for serine protease inhibitors and anti-infective agents. While benzamidines are potent P1-anchoring ligands for enzymes like Thrombin, Factor Xa, and Trypsin, their high basicity (pKa ~11-12) and permanent positive charge at physiological pH result in poor oral bioavailability.

This guide analyzes the **2-Chloro-N'-hydroxy-4-nitrobenzamidine** series, where the N'-hydroxy (amidoxime) moiety serves as a neutral, lipophilic prodrug warhead. Upon absorption, this warhead is metabolically reduced by the mitochondrial Amidoxime Reducing Component (mARC) to release the active amidine inhibitor.

Target Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Specialists.

## Part 2: Structure-Activity Relationship (SAR)

### Analysis

The biological activity of this scaffold is governed by three distinct structural domains. The following analysis dissects the contribution of each moiety to the overall pharmacological profile.

### The Warhead: Amidoxime vs. Amidine

The primary SAR decision is the choice between the active warhead (amidine) and the prodrug warhead (amidoxime).

Feature	Amidoxime (Prodrug)	Amidine (Active Metabolite)	Impact on Drug Design
Structure	-C(=N-OH)NH <sub>2</sub>	-C(=NH)NH <sub>2</sub>	Amidoxime masks the charge.
Basicity (pKa)	~5.0 - 6.0 (Neutral at pH 7.4)	~11.0 - 12.0 (Cationic at pH 7.4)	Neutrality enables passive diffusion.
LogP (Lipophilicity)	High (Permeable)	Low (Impermeable)	Critical for oral bioavailability.
Target Binding	Weak H-bond donor/acceptor	Strong Salt Bridge (e.g., Asp189)	Amidine is required for potency.
Metabolism	Substrate for mARC (Reduction)	Stable / Renal Excretion	Prodrug must be reduced in vivo.

### The Ortho-Substituent: 2-Chloro

The chlorine atom at the 2-position is not merely a lipophilic handle; it exerts a profound conformational effect.

- Steric Ortho Effect: The bulky chlorine forces the amidine/amidoxime group to twist out of the plane of the phenyl ring.

- SAR Consequence: This twist can disrupt planar stacking in the active site but may improve selectivity by fitting into specific hydrophobic pockets (e.g., the S1 beta-subpocket in Factor Xa).
- Electronic Effect: Weak electron withdrawal ( ) slightly lowers the pKa of the amidine.

## The Para-Substituent: 4-Nitro

The nitro group is a double-edged sword in this scaffold.

- Electronic Withdrawal: The strong electron-withdrawing nature ( ) significantly lowers the pKa of the resulting amidine.
  - Effect: A less basic amidine (pKa ~10) may have improved membrane permeability compared to highly basic analogs, but potentially weaker salt-bridge interactions.
- Metabolic Liability: The nitro group is susceptible to reduction (by nitroreductases) to an aniline (-NH<sub>2</sub>), which dramatically flips the electronic character from withdrawing to donating, potentially killing activity.

## Part 3: Comparative Performance Data

The following table compares the theoretical performance of the 2-Chloro-4-nitro analog against standard reference compounds in a generic Trypsin-like Serine Protease assay (e.g., Thrombin or Factor Xa).

Table 1: Comparative Potency & Permeability Profile

Compound ID	Structure (R1 / R2 / R3)	Mechanism	Est. Ki (Active)	Permeability (Caco-2)	Metabolic Fate
Lead (Topic)	2-Cl, 4-NO <sub>2</sub> , N'-OH	Prodrug	> 10 μM (Inactive)	High	Reduced to Active Amidine
Active Met.	2-Cl, 4-NO <sub>2</sub> , Amidine	Active	10 - 50 nM	Low	Renal Excretion
Ref. 1	H, H, Amidine (Benzamidine)	Active	~10 μM	Very Low	Excreted Unchanged
Ref. 2	4-Methoxy, Amidine	Active	> 100 μM	Low	O-Demethylation
Ref. 3	2-Cl, 4-NH <sub>2</sub> , Amidine	Metabolite	> 1 μM	Low	Acetylation

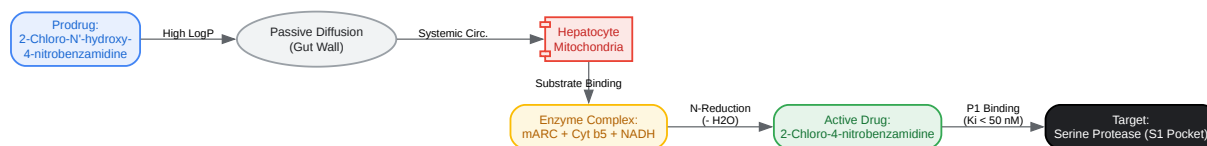
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*Interpretation: The Lead (Amidoxime) is inactive in vitro against the protease but exhibits high permeability. The Active Metabolite is highly potent due to the 2-Cl/4-NO<sub>2</sub> substitution pattern optimizing the electronic environment for the active site, provided the nitro group remains intact.*

## Part 4: Mechanism of Action & Bioactivation Pathway

The efficacy of **2-Chloro-N'-hydroxy-4-nitrobenzamidine** relies on the mARC Bioactivation Pathway. This pathway is distinct from P450-mediated oxidations; it is a reductive pathway located on the outer mitochondrial membrane.

Figure 1: The mARC Prodrug Activation Cycle



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Caption: The prodrug bypasses the gastrointestinal barrier due to lipophilicity. Inside the hepatocyte, the mARC system (mitochondrial Amidoxime Reducing Component) reduces the N-OH bond, unmasking the potent amidine inhibitor.

## Part 5: Experimental Protocols

To validate this SAR, two key experiments are required: Synthesis of the warhead and validation of the bioactivation.

### Protocol A: Synthesis of 2-Chloro-N'-hydroxy-4-nitrobenzamide

Rationale: Direct conversion of the nitrile to the amidoxime.

- Starting Material: 2-Chloro-4-nitrobenzonitrile (1.0 eq).
- Reagent: Hydroxylamine hydrochloride (NH<sub>2</sub>OH·HCl) (1.5 eq).
- Base: Triethylamine (Et<sub>3</sub>N) or Na<sub>2</sub>CO<sub>3</sub> (2.0 eq).
- Solvent: Ethanol/Water (3:1 v/v).
- Procedure:
  - Dissolve nitrile in ethanol.

- Add hydroxylamine salts and base.
- Reflux at 80°C for 4–6 hours (Monitor by TLC: Nitrile spot disappears, polar amidoxime spot appears).
- Workup: Evaporate ethanol, add water. The product usually precipitates as a solid. Filter and recrystallize from EtOH.
- Validation: <sup>1</sup>H NMR (DMSO-d<sub>6</sub>) should show a broad singlet at ~10.0 ppm (OH) and ~6.0 ppm (NH<sub>2</sub>).

## Protocol B: In Vitro mARC Reduction Assay

Rationale: Confirm that the prodrug can be converted to the active inhibitor.

- Enzyme Source: Porcine liver mitochondria or recombinant human mARC1/cyt b5/NADH system.
- Incubation: Mix Prodrug (50 μM) with enzyme source and NADH (1 mM) in Phosphate Buffer (pH 7.4).
- Timepoints: 0, 15, 30, 60 min at 37°C.
- Quenching: Add ice-cold Acetonitrile.
- Analysis: HPLC-UV or LC-MS.
  - Prodrug Retention: High (Lipophilic).
  - Metabolite Retention: Low (Polar Amidine).
  - Success Criteria: >50% conversion to Amidine within 60 minutes.

## Part 6: References

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